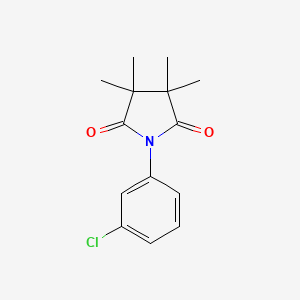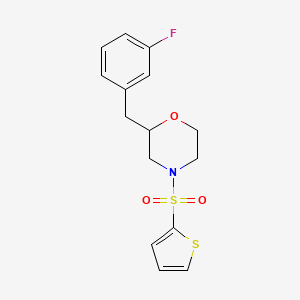
1-(3-chlorophenyl)-3,3,4,4-tetramethylpyrrolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-chlorophenyl)-3,3,4,4-tetramethylpyrrolidine-2,5-dione, also known as CP-55,940, is a synthetic cannabinoid that acts as a potent agonist of the cannabinoid receptors. It was first synthesized in 1993 by Pfizer as a potential treatment for pain and inflammation. Since then, CP-55,940 has been widely used in scientific research to investigate the mechanisms of action and physiological effects of cannabinoids.
Mécanisme D'action
Although 1-(3-chlorophenyl)-3,3,4,4-tetramethylpyrrolidine-2,5-dione is a potent agonist of the cannabinoid receptors, the exact mechanism of action is not fully understood. Further research is needed to elucidate the signaling pathways involved and the downstream effects of 1-(3-chlorophenyl)-3,3,4,4-tetramethylpyrrolidine-2,5-dione.
3. Safety profile: 1-(3-chlorophenyl)-3,3,4,4-tetramethylpyrrolidine-2,5-dione has been shown to have potential toxic effects, making it challenging to work with. Further research is needed to determine the safety profile of 1-(3-chlorophenyl)-3,3,4,4-tetramethylpyrrolidine-2,5-dione and to develop methods for safely handling and administering the compound.
4. Clinical trials: Although 1-(3-chlorophenyl)-3,3,4,4-tetramethylpyrrolidine-2,5-dione has shown promising results in preclinical studies, further research is needed to determine its safety and efficacy in human clinical trials. Clinical trials will be necessary to determine whether 1-(3-chlorophenyl)-3,3,4,4-tetramethylpyrrolidine-2,5-dione is a viable treatment option for pain, inflammation, and epilepsy.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3-chlorophenyl)-3,3,4,4-tetramethylpyrrolidine-2,5-dione has several advantages and limitations for lab experiments. Some of the advantages include its potent agonist activity, making it a useful tool for studying the endocannabinoid system and the effects of cannabinoids on various physiological processes. However, its high potency and potential for toxicity make it challenging to work with, requiring specialized equipment and expertise to handle safely.
Orientations Futures
There are several future directions for research on 1-(3-chlorophenyl)-3,3,4,4-tetramethylpyrrolidine-2,5-dione, including:
1. Development of new drugs: 1-(3-chlorophenyl)-3,3,4,4-tetramethylpyrrolidine-2,5-dione has shown promising results in preclinical studies as a potential treatment for pain, inflammation, and epilepsy. Further research is needed to develop new drugs based on 1-(3-chlorophenyl)-3,3,4,4-tetramethylpyrrolidine-2,5-dione that are safe and effective for human use.
2.
Méthodes De Synthèse
1-(3-chlorophenyl)-3,3,4,4-tetramethylpyrrolidine-2,5-dione can be synthesized using a multi-step process starting from 3-chlorophenylacetonitrile and 2,5-dimethylpyrrole. The intermediate products are then subjected to various chemical reactions, including oxidation, reduction, and cyclization, to produce the final product. The synthesis of 1-(3-chlorophenyl)-3,3,4,4-tetramethylpyrrolidine-2,5-dione requires specialized equipment and expertise, making it a challenging compound to produce.
Applications De Recherche Scientifique
1-(3-chlorophenyl)-3,3,4,4-tetramethylpyrrolidine-2,5-dione has been extensively used in scientific research to study the endocannabinoid system and the effects of cannabinoids on various physiological processes. It has been shown to have potent analgesic, anti-inflammatory, and anti-convulsant properties, making it a promising candidate for the development of new drugs for the treatment of pain, inflammation, and epilepsy.
Propriétés
IUPAC Name |
1-(3-chlorophenyl)-3,3,4,4-tetramethylpyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO2/c1-13(2)11(17)16(12(18)14(13,3)4)10-7-5-6-9(15)8-10/h5-8H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYEDRJMCBPMOSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)C1(C)C)C2=CC(=CC=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{(1E)-3-[3-(2-hydroxyethyl)-4-(2-thienylmethyl)-1-piperazinyl]-1-propen-1-yl}-2-methoxyphenol](/img/structure/B6051938.png)
![3-(cyclopentylamino)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,7(2H,8H)-dione](/img/structure/B6051944.png)
![[1-[3-(2-chlorophenyl)propanoyl]-3-(2-phenoxyethyl)-3-piperidinyl]methanol](/img/structure/B6051962.png)
![N-(4'-fluoro-3-biphenylyl)-1-[(6-methyl-2-pyridinyl)methyl]-3-piperidinecarboxamide](/img/structure/B6051970.png)
![N-(2-fluorobenzyl)-3-(1-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}-3-piperidinyl)propanamide](/img/structure/B6051975.png)
![2-[(3-bromobenzyl)oxy]-N'-(2-hydroxy-5-methoxybenzylidene)benzohydrazide](/img/structure/B6051979.png)

![1-[1-(3-methoxybenzoyl)-3-piperidinyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B6051988.png)
![1-(2-methylbenzyl)-N-[1-(4-methylphenyl)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6051993.png)
![2-(2-pyridinylcarbonyl)-1-[3-(trifluoromethyl)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6051995.png)
![N-(8-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)nicotinamide](/img/structure/B6052007.png)
![7-(trifluoromethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B6052008.png)
![N-(4-fluorophenyl)-2-{[6-oxo-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6052015.png)
![N-[1-[2-(3,4-dimethoxyphenyl)ethyl]-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]cyclopropanecarboxamide](/img/structure/B6052037.png)